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molecular formula C10H7ClF3NO4 B8533318 Ethyl 2-chloro-3-nitro-5-trifluoromethylbenzoate

Ethyl 2-chloro-3-nitro-5-trifluoromethylbenzoate

Cat. No. B8533318
M. Wt: 297.61 g/mol
InChI Key: PXJSMZCPMBBRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947675B2

Procedure details

The 2-chloro-3-nitro-5-trifluoromethylbenzoyl chloride (5.5 g; 18 mmol), obtained in step b) of Example 1, is dissolved in ethanol (50 ml) and stirred for 1 hour at room temperature. After evaporating to dryness, the pasty solid is purified by filtration on silica (eluent: dichloromethane). 4.2 g of ethyl 2-chloro-3-nitro-5-trifluoromethylbenzoate are obtained in the form of a pale yellow oil.
Name
2-chloro-3-nitro-5-trifluoromethylbenzoyl chloride
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:8]([C:14]([F:17])([F:16])[F:15])=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH2:18]([OH:20])[CH3:19]>>[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:8]([C:14]([F:17])([F:16])[F:15])=[CH:7][C:3]=1[C:4]([O:20][CH2:18][CH3:19])=[O:5]

Inputs

Step One
Name
2-chloro-3-nitro-5-trifluoromethylbenzoyl chloride
Quantity
5.5 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C=C1[N+](=O)[O-])C(F)(F)F
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporating to dryness
FILTRATION
Type
FILTRATION
Details
the pasty solid is purified by filtration on silica (eluent: dichloromethane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=O)OCC)C=C(C=C1[N+](=O)[O-])C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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